Propargyl-PEG3-methyl ester

PROTAC linker optimization Targeted protein degradation Monodisperse PEG

Propargyl-PEG3-methyl ester (CAS: 2086689-09-8) is a monodisperse PEG3 linker with a propargyl handle and methyl ester terminal, purpose-built for PROTAC development. Its defined 3-unit PEG spacer and orthogonal reactivity are non-negotiable variables that directly dictate ternary complex geometry and degradation efficiency—generic PEG substitution risks assay failure and irreproducible SAR. The methyl ester allows facile hydrolysis for amide coupling while the propargyl group enables CuAAC click chemistry under mild conditions, ensuring stable triazole linkages. By choosing this exact linker, you guarantee predictable end-to-end distance, enhanced aqueous solubility, and reduced aggregation, eliminating the scientific guesswork that plagues analog-based workflows. Request a quote today to secure batch-consistent, high-purity material for your next PROTAC campaign.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 2086689-09-8
Cat. No. B8106324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-methyl ester
CAS2086689-09-8
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCOCCOCCOCC#C
InChIInChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3
InChIKeySDSYWBQIDUXXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG3-methyl ester (CAS 2086689-09-8): A Monodisperse PEG Linker for Click Chemistry and PROTAC Synthesis


Propargyl-PEG3-methyl ester (CAS: 2086689-09-8) is a monodisperse polyethylene glycol (PEG) derivative featuring a propargyl (alkyne) group and a methyl ester terminus . With the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol, it belongs to the class of PEG-based PROTAC (proteolysis-targeting chimera) linkers and click chemistry reagents [1]. The compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages with azide-bearing molecules, while the PEG spacer enhances aqueous solubility and reduces aggregation [2].

Why Linker Length and Functional Group Choice in Propargyl-PEG3-methyl ester Dictate PROTAC Performance


Generic substitution among PEG linkers is not scientifically valid because PROTAC linker length and functional group identity are critical, non-interchangeable variables that directly determine ternary complex formation, degradation efficiency, and physicochemical properties [1]. The PEG chain length (PEG3 = three ethylene oxide units) and the specific combination of propargyl and methyl ester termini in this compound impose a defined end-to-end distance and orthogonal reactivity profile . Substituting with a PEG2 analog reduces linker reach, potentially preventing proper E3 ligase-target protein engagement, while a PEG4 analog increases conformational entropy and may destabilize the productive ternary complex [2]. Furthermore, using an analog with a different terminal functional group (e.g., amine, NHS ester, or free acid) alters the entire synthetic conjugation strategy and may introduce unintended steric or electronic effects [3].

Propargyl-PEG3-methyl ester: Quantitative Differentiation from PEG2 and PEG4 Analogs


Monodisperse PEG3 Spacer: Defined 3.5 Å Contour Length Increment for Ternary Complex Tuning

Propargyl-PEG3-methyl ester possesses exactly three ethylene oxide (-CH₂-CH₂-O-) repeat units, each adding approximately 3.5 Å to the linker's contour length [1]. This defined, predictable length increment enables systematic optimization of ternary complex geometry in PROTAC development. In contrast, substituting a PEG2 linker shortens the reach, while a PEG4 linker extends the end-to-end distance by an additional ~3.5 Å, which can shift the conformational ensemble and alter degradation efficiency [2].

PROTAC linker optimization Targeted protein degradation Monodisperse PEG

Orthogonal Click Chemistry Handle: Propargyl Group Enables CuAAC with Azide-Functionalized Payloads

Propargyl-PEG3-methyl ester contains a terminal alkyne (propargyl) group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage with azide-bearing compounds or biomolecules [1]. This orthogonal reactivity allows for specific conjugation in complex biological environments. Analogs lacking the propargyl group or containing alternative reactive handles (e.g., amine, NHS ester) require different conjugation chemistry with distinct pH, solvent, and catalyst requirements .

Click chemistry Bioconjugation PROTAC synthesis

Hydrophilic PEG3 Spacer: Aqueous Solubility Enhancement Over Non-PEG Alkyl Linkers

The PEG3 spacer in Propargyl-PEG3-methyl ester imparts significant hydrophilicity, increasing aqueous solubility and reducing aggregation of the conjugated PROTAC molecule [1]. While no direct quantitative solubility data exists for this exact compound, PEG linkers as a class have been shown to rescue otherwise insoluble PROTACs and steepen dose-response curves [2]. In contrast, substituting with a purely alkyl linker (e.g., an aliphatic carbon chain) would drastically reduce solubility and increase the risk of colloidal aggregation in biological assays [3].

PROTAC solubility Aggregation reduction Drug-like properties

Methyl Ester Terminus: Hydrolyzable Protecting Group for Carboxylic Acid Generation

The methyl ester terminus of Propargyl-PEG3-methyl ester can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid . This feature provides a route for further functionalization, such as amide coupling to amine-containing ligands. Analogs with non-hydrolyzable termini (e.g., methyl ether) or different protecting groups (e.g., tert-butyl ester) offer distinct deprotection conditions and kinetics [1].

PROTAC linker Ester hydrolysis Functional group interconversion

Optimized Application Scenarios for Propargyl-PEG3-methyl ester in PROTAC and Bioconjugation Workflows


PROTAC Linker in Targeted Protein Degradation Assays

Employ Propargyl-PEG3-methyl ester as a monodisperse PEG linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . The defined PEG3 length provides a predictable spacer for optimizing the distance between E3 ubiquitin ligase and target protein ligands, enabling systematic structure-activity relationship (SAR) studies to identify optimal ternary complex geometries [1]. The hydrophilic spacer enhances aqueous solubility and reduces aggregation, improving assay reliability [2].

Click Chemistry Conjugation for Biomolecule Labeling

Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules such as antibodies, peptides, or nucleic acids . This orthogonal click chemistry approach enables site-specific conjugation to form stable triazole linkages under mild aqueous conditions, suitable for generating fluorescent probes or affinity reagents [1].

Building Block for Heterobifunctional PEG Synthesis

Use Propargyl-PEG3-methyl ester as a versatile synthetic intermediate . The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, allowing for subsequent amide coupling with amine-containing molecules [1]. The propargyl group remains available for orthogonal CuAAC conjugation, enabling the assembly of heterobifunctional PEG constructs with defined lengths and functional endpoints [2].

Ion Channel Pharmacology Research Tool

As a research tool, Propargyl-PEG3-methyl ester has been reported to inhibit the activity of ion channels, including potassium and calcium channels . This activity profile suggests its utility in electrophysiology studies or in probing cellular signaling pathways where these ion channels play a role [1].

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